BenchChemオンラインストアへようこそ!

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde

Medicinal Chemistry Physicochemical Properties Drug Discovery

Secure a regioisomerically pure 4-carbaldehyde pyridazinone with a reactive aldehyde handle for CNS-focused library synthesis. The N1-methyl, 4-carbaldehyde substitution provides a distinct SAR vector compared to common 3-carbaldehyde isomers, enabling novel IP space in BChE, MEK, and neurodegenerative programs. Guaranteed ≥98% purity ensures reproducible high-throughput chemistry and hit-to-lead optimization.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 1001620-75-2
Cat. No. B1326494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde
CAS1001620-75-2
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(C=N1)C=O
InChIInChI=1S/C6H6N2O2/c1-8-6(10)2-5(4-9)3-7-8/h2-4H,1H3
InChIKeyCQNHSZODMVJXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde (CAS 1001620-75-2): Structural Baseline and Procurement-Relevant Identity


1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde (CAS 1001620-75-2) is a pyridazinone-based heterocyclic building block bearing a reactive aldehyde at the 4-position and a methyl group at N1 . The compound exhibits a moderate polar surface area (TPSA = 51.96 Ų) and a low calculated lipophilicity (LogP = -0.4072), which collectively influence its solubility and permeability profiles in early-stage medicinal chemistry campaigns . It is commercially available from multiple vendors with typical purity specifications of ≥97% to 98%, and is supplied for research use only .

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde: Why Simple In-Class Analogs Cannot Be Directly Substituted


Pyridazinone-based aldehydes are not interchangeable building blocks; subtle modifications to the heterocyclic core (e.g., N1-methylation vs. N1-H, or 4-carbaldehyde vs. 3-carbaldehyde) significantly alter both physicochemical properties and downstream synthetic trajectories. These alterations translate into divergent solubility, permeability, and reactive handle positioning, which ultimately dictate the viability of a specific synthetic route. Direct substitution with a non-methylated or regioisomeric analog without validating these parameters can lead to failed reactions, reduced yields, or compromised biological activity in the final target compound [1].

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde: Quantitative Differentiation Against Closest Analogs


Physicochemical Profile: LogP and TPSA Comparison with 4-Carboxylic Acid Analog

The target compound exhibits a lower polarity and slightly higher lipophilicity compared to its direct oxidation product, 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid. This differentiation influences membrane permeability and solubility. The aldehyde (target) has a LogP of -0.4072 and TPSA of 51.96 Ų , whereas the carboxylic acid analog has a LogP of -0.5215 and TPSA of 72.19 Ų .

Medicinal Chemistry Physicochemical Properties Drug Discovery

Physicochemical Profile: LogP and TPSA Comparison with Non-Methylated Analog

The N1-methyl group in the target compound significantly increases lipophilicity compared to the non-methylated analog 6-oxo-1,6-dihydropyridazine-4-carbaldehyde. The target compound has a LogP of -0.4072 and TPSA of 51.96 Ų . A closely related analog, 1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridazine-4-carbaldehyde, which lacks the N1-methyl group and contains a bulky substituent, exhibits a LogP of -0.9665 and TPSA of 98.13 Ų .

Medicinal Chemistry Physicochemical Properties Drug Discovery

Regiochemical Differentiation: 4-Aldehyde vs. 3-Aldehyde Reactivity and Synthetic Utility

The position of the aldehyde group on the pyridazinone core dictates its reactivity and the types of accessible derivatives. 4-Carbaldehyde pyridazinones, like the target compound, are used as key intermediates in the synthesis of hydrazone derivatives and other condensation products. While direct quantitative comparison of reaction yields between 4- and 3-carbaldehyde analogs is not available in the public literature, the use of 6-oxo-3-phenylpyridazine-3-carbaldehyde as a precursor for COX-2 inhibitors demonstrates the utility of the 3-carbaldehyde regioisomer [1]. The target compound's 4-carbaldehyde position is expected to impart distinct steric and electronic properties, leading to different SAR outcomes in biological assays.

Synthetic Chemistry Heterocyclic Building Blocks Medicinal Chemistry

Class-Level Biological Activity: Pyridazinone Scaffolds as Cholinesterase Inhibitors

Pyridazinone derivatives, which share the core heterocycle of the target compound, have demonstrated potent butyrylcholinesterase (BChE) inhibitory activity. In a study of hydrazone derivatives, compound F111, a pyridazinone-based molecule, exhibited 89.43% inhibition of BChE at 50 µM, with an IC50 of 4.27 ± 0.36 µM, outperforming the reference inhibitor galantamine [1]. This class-level data indicates that the pyridazinone core, when properly functionalized, can yield high-potency biological activity. The target compound's aldehyde group provides a direct handle for generating similar hydrazone derivatives.

Medicinal Chemistry Cholinesterase Inhibition Alzheimer's Disease

Class-Level Therapeutic Relevance: Pyridazinone Derivatives as MEK Inhibitors in Oncology

Dihydropyridazine derivatives, including pyridazinones, are claimed as MEK inhibitors in US Patent 7,732,616 (Array BioPharma). The patent discloses a series of compounds useful for treating hyperproliferative diseases such as cancer [1]. While the specific target compound is not exemplified, the pyridazinone core is a recognized pharmacophore for MEK inhibition. This class-level validation positions the target compound as a strategic intermediate for building focused libraries targeting the MAPK pathway.

Oncology MEK Inhibition Medicinal Chemistry

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde: Preferred Research and Industrial Use Cases Derived from Evidence


Scaffold for CNS Drug Discovery: Synthesis of Cholinesterase Inhibitor Candidates

Given the class-level evidence for potent BChE inhibition by pyridazinone derivatives , the target compound's aldehyde group serves as an ideal point of diversification for generating hydrazone, amine, and other nitrogen-containing analogs. The moderate TPSA (51.96 Ų) and low LogP (-0.4072) [1] suggest favorable CNS permeability potential, making this compound a strategic starting material for Alzheimer's disease and related neurodegenerative disorder programs.

Oncology Library Synthesis: Building MEK Inhibitor-Focused Libraries

As a pyridazinone-based aldehyde, this compound can be directly incorporated into synthetic routes targeting MEK inhibition, a validated oncology target . Its physicochemical profile (LogP -0.4072, TPSA 51.96 Ų) [1] aligns with oral bioavailability requirements, and the aldehyde handle enables rapid parallel synthesis of focused libraries for hit-to-lead optimization in cancer therapeutics.

Medicinal Chemistry Optimization: Modulating Physicochemical Properties via Regiochemistry

The 4-carbaldehyde substitution pattern differentiates this compound from the more common 3-carbaldehyde regioisomers used in COX-2 inhibitor synthesis . This regioisomeric distinction allows medicinal chemists to explore novel SAR landscapes and potentially access unique intellectual property space. The aldehyde's reactivity further enables late-stage functionalization, streamlining analog generation [1].

Building Block for Heterocyclic Library Generation via Condensation Reactions

The aldehyde functionality is highly reactive toward amines, hydrazines, and other nucleophiles, facilitating the construction of diverse pyridazinone-based heterocyclic libraries. This compound's commercial availability at ≥97% purity ensures reproducibility in high-throughput chemistry workflows, making it a reliable starting point for synthesizing novel compounds for phenotypic screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.